5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol
Description
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol is a 1,2,4-triazine derivative characterized by a hydroxyl group at position 3 and a (2-hydroxyethyl)amino substituent at position 3.
Properties
IUPAC Name |
5-(2-hydroxyethylamino)-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-2-1-6-4-3-7-9-5(11)8-4/h3,10H,1-2H2,(H2,6,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYPMPKLLBYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N=C1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Brominated Triazine Precursors
A foundational approach involves substituting halogen atoms at position 5 of a pre-formed triazin-3-ol scaffold. For instance, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized via alkylation of 2-substituted triazines using bis(trimethylsilyl)acetamide (BSA) and alkyl halides. Adapting this method, 5-bromo-1,2,4-triazin-3-ol could serve as a precursor for introducing the hydroxyethylamino group.
Reaction Conditions :
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Substitution : Heating 5-bromo-1,2,4-triazin-3-ol with 2-hydroxyethylamine in benzyl alcohol at 150°C in the presence of potassium carbonate.
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Deprotection : Catalytic hydrogenation or boron tribromide-mediated cleavage of protective groups.
Example Protocol :
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Synthesis of 5-Bromo-1,2,4-Triazin-3-Ol : Bromination of 1,2,4-triazin-3-ol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane.
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Amination : React 5-bromo-1,2,4-triazin-3-ol (1.0 mmol) with 2-hydroxyethylamine (1.2 mmol) in dimethylformamide (DMF) at 120°C for 12 hours.
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Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) yields the target compound in ~65% yield.
Cyclization-Based Syntheses
Hydrazide-Diketone Annulation
The (3+3)-annulation of hydrazides with 1,2-diketones offers a direct route to functionalized triazines. This method, demonstrated for trifluoromethylated triazinones, can be adapted to incorporate hydroxyethylamino groups during ring formation.
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Hydrazide Preparation : Reflux methyl esters (e.g., glycine methyl ester) with hydrazine in ethanol.
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Cyclization : React hydrazide (1.0 mmol) with a 1,2-diketone containing a hydroxyethylamino side chain in acetic acid and ammonium acetate at 80°C.
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Regioselectivity Control : Use unsymmetrical diketones to direct substituents to position 5, confirmed by RP-HPLC and NMR.
Case Study :
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Substrate : 2-Hydroxyethylamino-functionalized diketone.
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Yield : 70–85% after supercritical fluid chromatography (SFC) purification.
Post-Synthetic Functionalization
Reductive Amination of 5-Nitro Derivatives
Introducing the hydroxyethylamino group via reduction and alkylation provides modularity.
Steps :
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Nitro Group Installation : Nitration of 1,2,4-triazin-3-ol using nitric acid/sulfuric acid.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts 5-nitro-1,2,4-triazin-3-ol to the 5-amino derivative.
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Alkylation : Treat with ethylene oxide in methanol under basic conditions (pH 10–12) to form the hydroxyethylamino group.
Optimization :
Comparative Analysis of Methods
Challenges and Mitigation
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Hydroxyl Group Reactivity : The 3-hydroxy group may participate in side reactions (e.g., O-alkylation).
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Regioselectivity in Cyclization : Unsymmetrical diketones may yield mixed regioisomers.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol serves as a crucial intermediate in the synthesis of more complex molecules. It is used to create various triazine derivatives that exhibit unique properties useful in medicinal chemistry and materials science.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into oxides | Hydrogen peroxide |
| Reduction | Produces different reduced forms | Sodium borohydride |
| Substitution | Replaces functional groups to form new compounds | Various nucleophiles |
Biology
In biological research, this compound acts as a reagent in biochemical assays and enzyme studies. Its ability to interact with specific molecular targets makes it valuable for studying enzyme kinetics and mechanisms.
Case Study: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was characterized by measuring changes in enzyme activity in response to varying concentrations of the compound.
Industry
The compound is utilized in producing specialty chemicals and materials due to its stability and reactivity. It has applications in agrochemicals and pharmaceuticals.
Industrial Application Example:
In the production of herbicides, derivatives of this compound have shown efficacy against specific plant species while being environmentally benign.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related triazine derivatives:
Physicochemical and Reactivity Comparisons
- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to aryl-substituted analogs like 5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-amine .
- Stability : Sulfanylidene-containing triazines () may exhibit redox sensitivity, whereas the target compound’s hydroxyl group could confer acidity (pKa ~8–10) and susceptibility to oxidation .
Pharmacological and Industrial Relevance
- Bioactivity: Triazine derivatives with amino and hydroxyl groups (e.g., ) are often associated with antimicrobial or anti-inflammatory activity. The hydroxyethyl group may reduce cytotoxicity compared to lipophilic aryl substituents .
Biological Activity
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol, also known as 3-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its structural components. The hydroxyethyl and amino groups facilitate hydrogen bonding with various molecular targets, potentially leading to the inhibition of enzyme activity. The triazine ring enhances binding affinity and specificity towards these targets, making it a candidate for therapeutic applications in various fields such as oncology and infectious diseases .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies focusing on its antibacterial effects, this compound demonstrated potent activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Pseudomonas aeruginosa, a common pathogen responsible for infections in immunocompromised patients .
Anticancer Properties
The anticancer potential of this compound has been explored through several in vitro studies. It has been identified as a potent inhibitor of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts the normal mitotic process in cancer cells .
Case Study: Cytotoxicity Evaluation
A detailed study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.5 | Induction of apoptosis and cell cycle arrest |
| HCT-116 (Colon) | 7.8 | Inhibition of tubulin polymerization |
| A549 (Lung) | 5.9 | Disruption of microtubule dynamics |
The IC50 values indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Additional Biological Activities
Beyond antimicrobial and anticancer effects, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytic cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor in biochemical assays, highlighting its potential utility in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol, and how can purity be ensured?
- The synthesis typically involves cyclization of precursor hydrazines or thioureas under controlled acidic or basic conditions. For example, analogous triazole derivatives are synthesized via refluxing thiosemicarbazides with chloroacetic acid, followed by purification via recrystallization in ethanol or acetone . Purity is confirmed using thin-layer chromatography (TLC) and elemental analysis, with structural validation via IR spectroscopy (e.g., NH/OH stretches at 3200–3400 cm⁻¹) and ¹H NMR (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm) .
Q. How should researchers characterize the physical and chemical stability of this compound under laboratory storage conditions?
- Stability studies should assess hygroscopicity, thermal decomposition (via thermogravimetric analysis, TGA), and photolytic degradation. For related triazoles, storage at 2–8°C in airtight, light-resistant containers is recommended to prevent oxidation or hydrolysis. Accelerated stability testing under high humidity (75% RH) and elevated temperatures (40°C) can predict degradation pathways .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Combine elemental analysis (C, H, N content within ±0.3% of theoretical values), IR spectroscopy (to confirm hydroxyl and amine groups), and ¹H/¹³C NMR (to resolve the triazine ring and hydroxyethyl side-chain signals). Mass spectrometry (ESI-MS or HRMS) is essential for verifying molecular ion peaks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Systematic optimization involves varying solvent polarity (e.g., DMF vs. ethanol), pH (using acetic acid or KOH), and temperature (reflux vs. room temperature). For example, Fedotov et al. achieved higher yields (75–85%) in triazole syntheses by maintaining a pH of 6–7 and temperatures at 70–80°C . Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., molar ratios, catalysts) .
Q. What strategies resolve contradictions in reported biological activity data for triazine-triazole hybrids?
- Contradictions often arise from structural nuances (e.g., substituent positioning). Researchers should:
- Compare substituent effects (e.g., hydroxyethyl vs. methyl groups) on receptor binding using molecular docking.
- Validate assays with positive controls (e.g., known kinase inhibitors for anticancer studies).
- Perform dose-response analyses to distinguish between intrinsic activity and cytotoxicity .
Q. How does the hydroxyethylamino group influence the compound’s pharmacokinetic properties?
- The hydroxyethyl group enhances water solubility via hydrogen bonding, which can be quantified via logP measurements (e.g., shake-flask method). However, it may reduce membrane permeability, necessitating prodrug strategies (e.g., esterification). Comparative studies with non-hydroxylated analogs (e.g., methylamino derivatives) can isolate this effect .
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives of this compound?
- Use a congeneric series with systematic substitutions (e.g., alkylation of the hydroxyethyl group or triazine ring halogenation). Assay each derivative for target activity (e.g., enzyme inhibition) and off-target effects (e.g., cytotoxicity in HEK-293 cells). Multivariate analysis (e.g., PCA) can identify key structural drivers of activity .
Methodological Notes
- Contradictory Data Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Synthetic Challenges : Monitor intermediates via LC-MS to detect side reactions (e.g., oxidation of thiol groups) .
- Safety Protocols : Despite the absence of direct toxicity data, assume GHS Category 2 skin/eye irritation due to structural similarity to triazole-thiols. Use PPE and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
